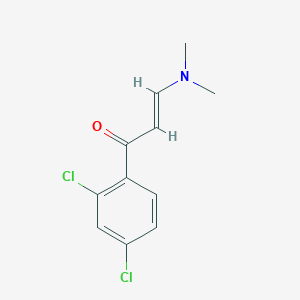
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as DDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DDCP is a yellow crystalline powder that has a molecular weight of 305.2 g/mol.
Wirkmechanismus
The mechanism of action of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is not fully understood. However, it has been proposed that (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one inhibits the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are responsible for inflammation and pain. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been shown to possess various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been reported to possess antioxidant properties, which may protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been shown to possess potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. However, there are some limitations to the use of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another direction is to study its effects on other biological pathways and its potential as an antioxidant. Additionally, further studies are needed to understand its mechanism of action and potential side effects and toxicity. Overall, (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a promising compound that has the potential to lead to the development of new drugs for the treatment of various disorders.
Synthesemethoden
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be synthesized using various methods. One of the most common methods is the reaction between 2,4-dichlorobenzaldehyde and dimethylaminoacetone in the presence of a base. The reaction yields (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one as a yellow crystalline powder. The purity of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be improved using various purification techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRNWHRXTOCARP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

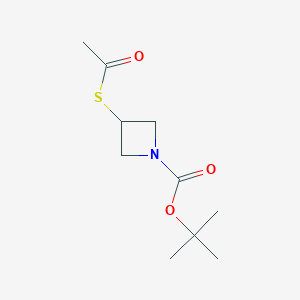
![7-(4-benzylpiperidin-1-yl)-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2705366.png)
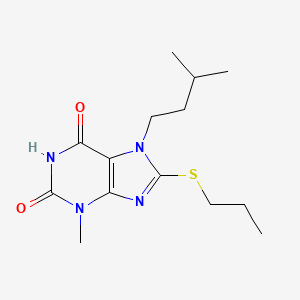
![(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2705368.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2705369.png)
![{6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2705372.png)
![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)
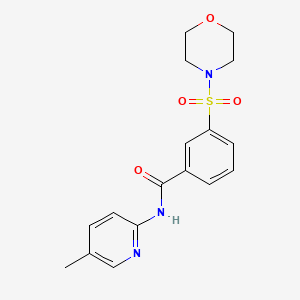
![N-(3-(dimethylamino)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2705379.png)


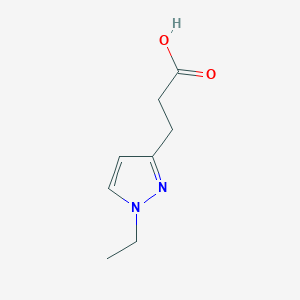
![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2705386.png)
![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705388.png)